molecular formula C23H18FN3O B11207726 4-(3-Fluorophenyl)-2-(3-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

4-(3-Fluorophenyl)-2-(3-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

Cat. No.: B11207726
M. Wt: 371.4 g/mol
InChI Key: MTCYYFINEOFKPF-UHFFFAOYSA-N
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Description

3-[4-(3-Fluorophenyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-2-yl]phenyl methyl ether is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a dihydropyrimido[1,2-a][1,3]benzimidazole core, and a phenyl methyl ether moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Fluorophenyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-2-yl]phenyl methyl ether typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyrimido[1,2-a][1,3]benzimidazole core, followed by the introduction of the fluorophenyl group and the phenyl methyl ether moiety. Common reagents used in these reactions include fluorobenzene, pyrimidine derivatives, and phenol derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Fluorophenyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-2-yl]phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biology: Its potential biological activity has been explored in studies related to enzyme inhibition and receptor binding.

    Medicine: The compound’s pharmacological properties are being investigated for potential therapeutic applications, including as an anticancer or antiviral agent.

    Industry: Its chemical stability and reactivity make it suitable for use in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(3-Fluorophenyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-2-yl]phenyl methyl ether involves its interaction with specific molecular targets and pathways. The fluorophenyl group and the dihydropyrimido[1,2-a][1,3]benzimidazole core are believed to play key roles in its binding affinity and selectivity. The compound may inhibit specific enzymes or receptors, leading to downstream effects on cellular processes and signaling pathways. Detailed studies on its mechanism of action are ongoing to elucidate its full potential and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(3-Chlorophenyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-2-yl]phenyl methyl ether
  • 3-[4-(3-Bromophenyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-2-yl]phenyl methyl ether
  • 3-[4-(3-Methylphenyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-2-yl]phenyl methyl ether

Uniqueness

The presence of the fluorophenyl group in 3-[4-(3-Fluorophenyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-2-yl]phenyl methyl ether distinguishes it from similar compounds. Fluorine atoms can significantly influence the compound’s chemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These unique features make it a promising candidate for further research and development in various scientific and industrial applications.

Properties

Molecular Formula

C23H18FN3O

Molecular Weight

371.4 g/mol

IUPAC Name

4-(3-fluorophenyl)-2-(3-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

InChI

InChI=1S/C23H18FN3O/c1-28-18-9-5-6-15(13-18)20-14-22(16-7-4-8-17(24)12-16)27-21-11-3-2-10-19(21)25-23(27)26-20/h2-14,22H,1H3,(H,25,26)

InChI Key

MTCYYFINEOFKPF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(N3C4=CC=CC=C4N=C3N2)C5=CC(=CC=C5)F

Origin of Product

United States

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